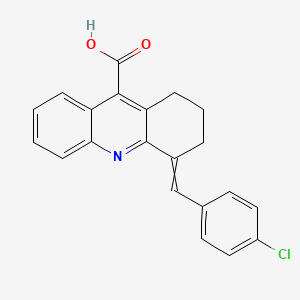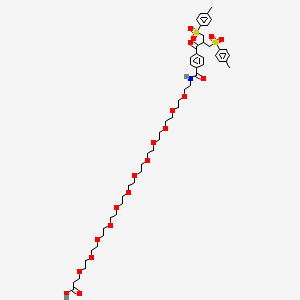
Bis-sulfone-PEG12-Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-sulfone-PEG12-Acid: is a compound that contains two sulfone functional groups (-SO2-) and an acid group (-COOH) attached to a polyethylene glycol (PEG) chain of 12 repeating units . This compound is widely utilized in the development of innovative drug delivery systems due to its ability to form stable crosslinked networks when exposed to mild oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The sulfone groups are typically introduced through sulfonation reactions, while the acid group can be introduced through carboxylation reactions .
Industrial Production Methods: In industrial settings, Bis-sulfone-PEG12-Acid is produced using large-scale chemical reactors where the PEG chain is first synthesized and then functionalized with sulfone and acid groups. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis-sulfone-PEG12-Acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone groups can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfone groups can be reduced to form sulfides.
Substitution: The acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry: Bis-sulfone-PEG12-Acid is used as a reagent in various chemical reactions, particularly in the formation of stable amide bonds and conjugation with thiol groups of proteins .
Biology: In biological research, this compound is used for site-specific protein conjugation, allowing for the selective modification of proteins without affecting their biological activity .
Medicine: The compound is utilized in the development of drug delivery systems, where its sulfone groups enable the formation of stable crosslinked networks that can encapsulate and release therapeutic agents in a controlled manner .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings, where its functional groups provide enhanced stability and reactivity .
Mechanism of Action
Molecular Targets and Pathways: Bis-sulfone-PEG12-Acid exerts its effects through the formation of stable covalent bonds with target molecules. The sulfone groups react with thiol groups of proteins, while the acid group can form amide bonds with primary amines . This dual functionality allows for the selective modification of proteins and other biomolecules, enabling precise control over their activity and stability .
Comparison with Similar Compounds
Bis-sulfone-PEG4-NHS Ester: Contains a shorter PEG chain and an NHS ester group for conjugation with primary amines.
Bis-sulfone-PEG-azide: Contains an azide group for click chemistry reactions.
Bis-sulfone-PEG-Biotin: Contains a biotin group for affinity purification and detection.
Uniqueness: Bis-sulfone-PEG12-Acid is unique due to its longer PEG chain, which provides increased water solubility and flexibility in conjugation reactions. The presence of both sulfone and acid groups allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C52H77NO20S2 |
|---|---|
Molecular Weight |
1100.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C52H77NO20S2/c1-43-3-11-48(12-4-43)74(58,59)41-47(42-75(60,61)49-13-5-44(2)6-14-49)51(56)45-7-9-46(10-8-45)52(57)53-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-50(54)55/h3-14,47H,15-42H2,1-2H3,(H,53,57)(H,54,55) |
InChI Key |
TZULSXSWVCGIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
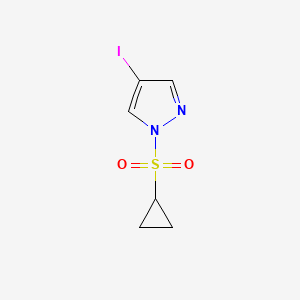

![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
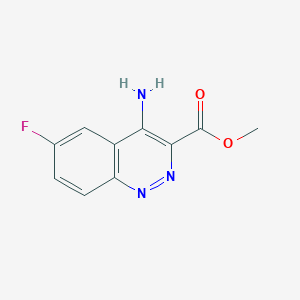
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
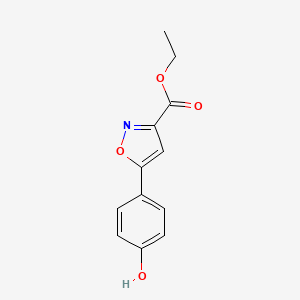
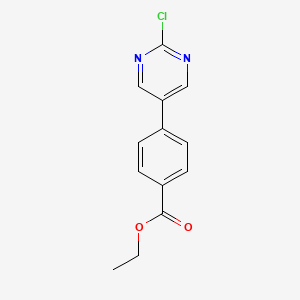
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
